
Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
Overview
Description
Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester is a chemical compound with the molecular formula C9H6N2OS3 and a molecular weight of 254.35 g/mol . This compound is known for its applications in various industrial processes, particularly as a vulcanizing agent for chlorinated polyethylene (CPE) and other rubber materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester typically involves the reaction of benzenecarbothioic acid with 4,5-dihydro-5-thioxo-1,3,4-thiadiazole-2-thiol . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using batch or continuous flow processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. Industrial production typically involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or thiol derivatives.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols . Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C9H6N2OS3
- Molecular Weight: 254.35 g/mol
- Appearance: White crystalline powder
- InChI Key: KIFSWJVHFMQPOS-UHFFFAOYSA-N
The compound contains a thiadiazole moiety, which is known for its diverse biological activities. This structure allows it to interact with various biological targets, making it a candidate for drug development and other applications.
Scientific Research Applications
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Pharmaceutical Development
- Benzenecarbothioic acid derivatives exhibit promising antimicrobial and anticancer properties. Research indicates that these compounds can interact with specific enzymes or receptors in cells, potentially leading to therapeutic effects against various diseases .
- The compound is being explored as a pharmaceutical intermediate , facilitating the synthesis of more complex therapeutic agents .
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Material Science
- This compound serves as a vulcanizing agent for chlorinated polyethylene (CPE), participating in cross-linking reactions that enhance the material's durability and thermal stability. The ability to form three-dimensional networks is crucial in producing high-performance elastomers.
- Analytical Chemistry
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets and pathways. In the context of its use as a vulcanizing agent, the compound facilitates the formation of cross-links between polymer chains, enhancing the elasticity and strength of the rubber . In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimercapto-1,3,4-thiadiazole monobenzoate: This compound shares a similar thiadiazole core structure and is also used as a vulcanizing agent.
5-Mercapto-1,3,4-thiadiazole-2-thiol benzoate: Another related compound with similar chemical properties and applications.
Uniqueness
Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester is unique due to its specific ester linkage, which imparts distinct chemical reactivity and physical properties. Its effectiveness as a vulcanizing agent for CPE and other rubber materials sets it apart from other similar compounds .
Biological Activity
Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester (CAS No. 51988-14-8) is a chemical compound with the molecular formula C9H6N2OS3. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
Antimicrobial Properties
The compound is associated with various biological activities primarily due to the presence of the 1,3,4-thiadiazole moiety. Research indicates that derivatives of this structure exhibit significant antimicrobial effects. For instance:
- Antibacterial Activity : Studies have shown that compounds containing thiadiazole rings can inhibit the growth of various bacterial strains. One study reported a minimal inhibition concentration (MIC) of 50 μg/mL for certain thiadiazole derivatives against tested organisms, indicating high efficiency .
- Antifungal Activity : The same derivatives have also demonstrated antifungal properties, making them candidates for further development in treating fungal infections .
Anticancer Activity
Research into the anticancer potential of benzenecarbothioic acid derivatives has revealed promising results. The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation. For example:
- Tyrosinase Inhibition : Some analogs have shown potent inhibition of tyrosinase activity in B16F10 melanoma cells, suggesting potential applications in cancer treatment . The inhibition of this enzyme is crucial as it plays a role in melanin production and is often upregulated in cancerous cells.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as tyrosinase and other critical metabolic enzymes involved in cancer progression.
- Oxidative Stress Modulation : Research suggests that some derivatives can exhibit antioxidant properties, which may protect cells from oxidative damage and reduce cancer risk .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Synthesis Pathways
The synthesis of this compound typically involves the reaction between benzenecarbothioic acid and 4,5-dihydro-5-thioxo-1,3,4-thiadiazole-2-thiol. This synthetic route highlights its potential as a building block for more complex molecules with diverse biological properties.
Properties
IUPAC Name |
S-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl) benzenecarbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS3/c12-7(6-4-2-1-3-5-6)14-9-11-10-8(13)15-9/h1-5H,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFSWJVHFMQPOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=NNC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068697 | |
Record name | Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
51988-14-8 | |
Record name | S-(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) benzenecarbothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51988-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051988148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) benzenecarbothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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